Molidustat

Catalog No.
S548066
CAS No.
1154028-82-6
M.F
C13H14N8O2
M. Wt
314.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molidustat

CAS Number

1154028-82-6

Product Name

Molidustat

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one

Molecular Formula

C13H14N8O2

Molecular Weight

314.30 g/mol

InChI

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2

InChI Key

IJMBOKOTALXLKS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

BAY 85-3934; BAY-85-3934; BAY85-3934; BAY 853934; BAY-853934; BAY853934; Molidustat.

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4

The exact mass of the compound Molidustat is 314.12397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, and 1:1 DMF:PBS. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molidustat (BAY 85-3934) is a small-molecule inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH), a class of enzymes that regulate cellular response to oxygen levels. By inhibiting HIF-PH, Molidustat stabilizes HIF-α subunits, mimicking a hypoxic state and leading to the transcriptional activation of genes including erythropoietin (EPO). This mechanism allows for the controlled, oral administration-based stimulation of endogenous EPO production, making it a key tool for research into renal anemia and other hypoxia-related pathways. Unlike direct administration of recombinant EPO, this method allows for EPO levels to be maintained within a more physiological range.

While several HIF-prolyl hydroxylase inhibitors exist (e.g., Vadadustat, Roxadustat), they are not functionally interchangeable for procurement decisions in a research context. These compounds exhibit distinct pharmacokinetic profiles, absolute bioavailability, and subtly different inhibitory constants against the three main HIF-PHD isoforms (PHD1, PHD2, PHD3). These differences directly impact experimental design, influencing dosing schedules, the magnitude and duration of EPO response, and the potential for off-target effects related to non-specific isoform inhibition. Therefore, selecting a specific HIF-PH inhibitor like Molidustat is critical for ensuring reproducibility and targeting the desired physiological outcome in preclinical models.

Defined Pan-Isoform Inhibition Profile for Broad HIF Pathway Activation

Molidustat demonstrates a pan-inhibitory profile against the key HIF-prolyl hydroxylase isoforms, with a slight preference for PHD2. In biochemical assays, it inhibited PHD1, PHD2, and PHD3 with IC50 values of 480 nM, 280 nM, and 450 nM, respectively. This balanced profile ensures broad stabilization of HIF-α, which is critical for studies aiming to elicit a robust erythropoietic response rather than dissecting the effects of a single PHD isoform.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataMolidustat: 480 nM (PHD1), 280 nM (PHD2), 450 nM (PHD3)
Comparator Or BaselineN/A (Internal comparison)
Quantified Difference1.7-fold higher potency against PHD2 compared to PHD1
ConditionsBiochemical enzyme inhibition assay.

This defined, relatively balanced inhibition profile provides a reproducible tool for researchers needing to ensure consistent, broad activation of the HIF pathway in their models.

Demonstrated Oral Bioavailability for Effective In Vivo Dosing

Effective oral delivery is a primary procurement consideration for in vivo studies. In a human clinical study, Molidustat administered as an immediate-release tablet demonstrated an absolute oral bioavailability of 59%. This contrasts with many research compounds that have poor or unreported bioavailability, often requiring more invasive administration routes. This high, quantified bioavailability ensures reliable systemic exposure following oral gavage in animal models, simplifying experimental protocols and improving reproducibility.

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data59% (in humans)
Comparator Or BaselineMany research compounds with low or uncharacterized oral bioavailability.
Quantified DifferenceSignificantly higher than typical early-stage research compounds.
ConditionsHuman clinical study with immediate-release tablets vs. intravenous administration.

High oral bioavailability reduces dosing uncertainty and variability in animal studies, leading to more reliable and reproducible in vivo experimental outcomes.

Predictable Pharmacokinetics with Rapid Absorption and Defined Half-Life

Molidustat exhibits predictable pharmacokinetics suitable for establishing routine dosing schedules in preclinical research. In healthy human volunteers, orally administered Molidustat was rapidly absorbed, with a median time to maximum concentration (Tmax) of 0.25 to 0.75 hours. The terminal half-life (t½) ranged from 4.6 to 10.4 hours, supporting a once-daily dosing regimen. For comparison, Vadadustat, another HIF-PH inhibitor, showed a mean half-life of approximately 4.5 hours in healthy volunteers and 7.2-8.5 hours in CKD patients. The well-characterized profile of Molidustat allows for precise timing of sample collection and analysis relative to peak exposure.

Evidence DimensionPharmacokinetic Parameters (Human)
Target Compound DataTmax: 0.25-0.75 h; t½: 4.6-10.4 h
Comparator Or BaselineVadadustat: Tmax: 3-4 h; t½: ~4.5 h (healthy volunteers)
Quantified DifferenceMolidustat exhibits a faster time to peak concentration compared to Vadadustat.
ConditionsSingle oral dose studies in healthy human volunteers.

A well-defined pharmacokinetic profile with rapid absorption allows researchers to design more precise in vivo experiments and confidently link physiological responses to drug exposure levels.

Established Solubility Profile for Consistent In Vitro and In Vivo Formulations

Molidustat has a defined solubility profile critical for preparing consistent and reproducible dosing solutions. It is soluble in DMSO (≥ 5 mg/mL) and can be formulated in common preclinical vehicles, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 0.5 mg/mL. This clear guidance on formulation contrasts with less-characterized compounds where researchers must expend resources on solubility and vehicle screening, potentially introducing variability. This established processability ensures reliable compound delivery for both in vitro and in vivo applications.

Evidence DimensionSolubility and Formulation
Target Compound DataSoluble in DMSO (≥ 5 mg/mL); can be formulated in PEG300/Tween-80/saline vehicle (≥ 0.5 mg/mL).
Comparator Or BaselineGeneric research compounds lacking specific, published formulation protocols.
Quantified DifferenceN/A
ConditionsStandard laboratory solvents and preclinical dosing vehicles.

A pre-defined solubility and formulation protocol saves significant development time and cost, while reducing a major source of experimental variability.

In Vivo Preclinical Models of Renal Anemia Requiring Oral Dosing

Based on its proven oral bioavailability and dose-dependent efficacy in raising hemoglobin levels in rodent models of chronic kidney disease, Molidustat is highly suited for long-term studies of anemia correction where oral gavage is the preferred administration route. Its predictable pharmacokinetics support once-daily dosing, simplifying study protocols.

Studies on HIF Pathway Activation without Strong Isoform Bias

Molidustat's pan-inhibitory profile against PHD1, PHD2, and PHD3 makes it an effective tool for research focused on the broad, systemic effects of HIF stabilization. This is ideal for projects investigating the overall physiological response to induced erythropoiesis, rather than attempting to isolate the specific functions of individual PHD isoforms.

Comparative Efficacy Studies Against Recombinant EPO

Molidustat provides a mechanistically distinct alternative to recombinant human EPO (rhEPO). Its ability to stimulate endogenous EPO production to levels within the normal physiological range makes it a valuable comparator in studies evaluating the physiological and potential cardiovascular side effects of supraphysiological EPO levels induced by rhEPO injections.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

314.12397172 Da

Monoisotopic Mass

314.12397172 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9JH486CZ13

Wikipedia

Molidustat

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types